molecular formula C7H5F2N3 B147823 2,5-Difluoro-4-hydrazinylbenzonitrile CAS No. 129946-63-0

2,5-Difluoro-4-hydrazinylbenzonitrile

Cat. No. B147823
CAS RN: 129946-63-0
M. Wt: 169.13 g/mol
InChI Key: PCCAOKUPWXCHHG-UHFFFAOYSA-N
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Description

2,5-Difluoro-4-hydrazinylbenzonitrile (DFHBN) is an organic compound that has recently gained attention in the scientific community due to its unique properties. It is a versatile and important molecule with potential applications in a variety of fields, including biochemistry, medicinal chemistry, and materials science. This article will provide an overview of the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research on DFHBN.

Scientific Research Applications

Radiofluorination in Pharmaceutical Chemistry

One of the significant applications of compounds like 2,5-Difluoro-4-hydrazinylbenzonitrile is in the field of radiofluorination for pharmaceuticals. For example, Zlatopolskiy et al. (2012) discussed the use of radiofluorinated 4-fluorobenzonitrile oxide for the preparation of radiopharmaceuticals, highlighting the compound's potential in medical imaging and diagnostics (Zlatopolskiy et al., 2012).

Synthesis of Polymers

In the synthesis of polymers, this compound derivatives have been utilized. Kricheldorf et al. (2005) reported on the polycondensation of silylated 1,1,1-tris(4-hydroxyphenyl)ethane with difluorobenzonitriles, demonstrating the use of these compounds in creating soluble polyethers (Kricheldorf et al., 2005).

Photochemistry and Spectroscopy

The photochemical properties of substituted benzonitriles, including 2,5-difluoro derivatives, have been studied by Bonnichon et al. (1999). Their research into the photochemistry of these compounds in aqueous solutions contributes to our understanding of their phototransformation and potential applications in spectroscopy (Bonnichon et al., 1999).

Organic Chemistry and Synthesis

In organic synthesis, this compound derivatives are used in various reactions. Kosobokov et al. (2012) discussed the preparation of difluoro(trimethylsilyl)acetonitrile and its application as a cyanodifluoromethylating reagent, highlighting the versatility of difluoro compounds in chemical synthesis (Kosobokov et al., 2012).

Fluorescent and Colorimetric Indicators

Compounds like this compound have also been investigated for their potential as fluorescent and colorimetric indicators. Ghosh et al. (2015) described the synthesis of a probe using 4-formylbenzonitrile, a related compound, for detecting palladium in breast cancer cells, indicating the relevance of such compounds in biomedical imaging (Ghosh et al., 2015).

Safety and Hazards

The compound has been classified under the GHS07 pictogram . The hazard statements associated with it are H302-H319, indicating that it is harmful if swallowed and causes serious eye irritation . The precautionary statements include P305+P351+P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

2,5-difluoro-4-hydrazinylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2N3/c8-5-2-7(12-11)6(9)1-4(5)3-10/h1-2,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCAOKUPWXCHHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)NN)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70448339
Record name 2,5-difluoro-4-hydrazinylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

129946-63-0
Record name 2,5-difluoro-4-hydrazinylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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